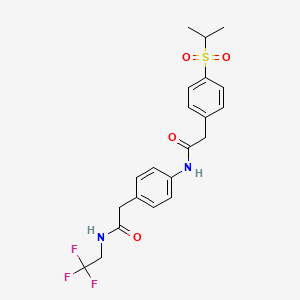

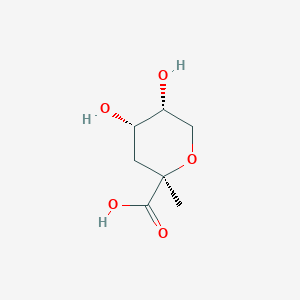

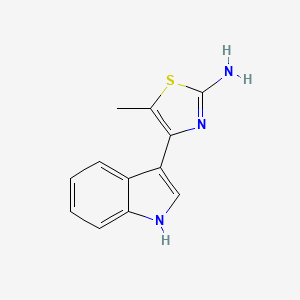

![molecular formula C17H19N5O2 B2449247 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide CAS No. 899945-08-5](/img/structure/B2449247.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide” consists of a pyrazole ring fused to a pyrimidine ring . The compound also contains a tert-butyl group and a 2-methylbenzamide group attached to the pyrazolo[3,4-d]pyrimidine core .Scientific Research Applications

Synthesis of N-Heterocycles

The tert-butyl group in the compound plays a significant role in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound can be used to create structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Asymmetric Synthesis

This compound can be utilized in asymmetric synthesis, particularly in the creation of enantiopure derivatives. The tert-butyl group can improve yield and diastereoselectivity, which is crucial for producing compounds with specific stereochemistry .

PDE4 Inhibition

Derivatives of this compound have been identified as effective PDE4 inhibitors, which are important in treating anti-inflammatory diseases. The tert-butyl group enhances the pharmacological profile of these inhibitors .

Antimalarial Activity

Compounds with the tert-butyl group have shown potent antimalarial activity. The introduction of this group into certain heterocycles can substantially enhance their biological activity, making it a valuable moiety for antimalarial drug development .

Antidepressant Properties

The compound’s derivatives have been reported to possess antidepressant properties. This is attributed to the structural motif of the tert-butyl group, which can influence the compound’s interaction with biological targets .

DNA Intercalating Agents

Indole skeletons fused with N-heterocycles, such as those derived from this compound, are important DNA intercalating agents. They have shown antiviral and cytotoxic activity, which can be leveraged in the development of new cancer therapies .

Each of these applications demonstrates the versatility of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide in scientific research, highlighting its potential in medicinal chemistry and drug discovery. The tert-butyl group, in particular, is a key structural feature that enhances the compound’s utility across various fields.

Antitubercular Agents

The structural framework of this compound is conducive to the development of antitubercular agents. Derivatives of pyrrolo[2,3-d]pyrimidine, a core structure related to this compound, have been explored for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis . These derivatives can be designed to have a favorable drug-likeness profile, which is essential for lead optimization in drug discovery .

Kinase Inhibition

Compounds similar to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide have been identified as kinase inhibitors. For instance, analogs have been used as potent and selective inhibitors of Src-family tyrosine kinases, which are implicated in various cellular processes including cell growth and differentiation . The specificity and potency of these inhibitors make them valuable tools in both research and therapeutic contexts.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It is likely that it interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is possible that the compound influences multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

properties

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-7-5-6-8-12(11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOQORCQIJYCBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

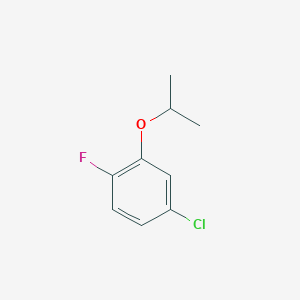

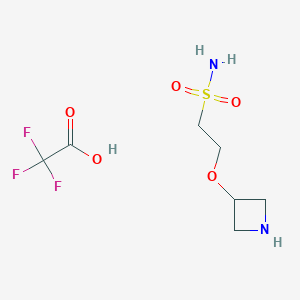

![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)

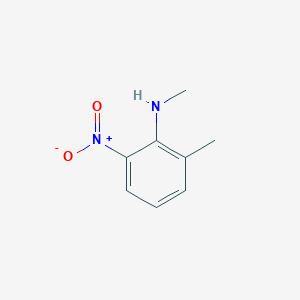

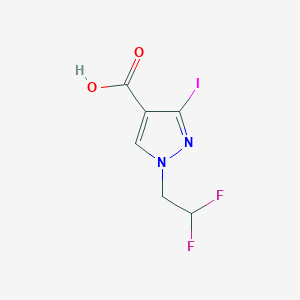

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid](/img/structure/B2449180.png)

![2-(Benzyloxy)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2449183.png)

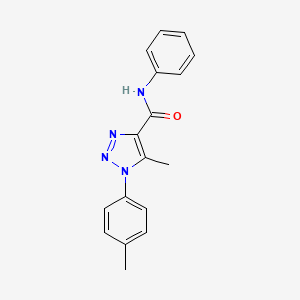

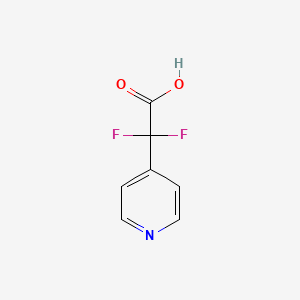

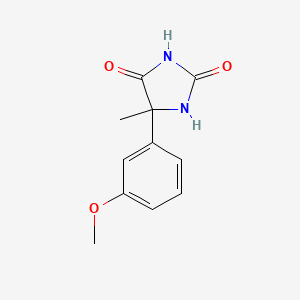

![6-((2,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2449187.png)